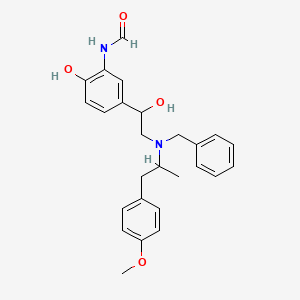
rac-N-Benzyl Formoterol (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-Benzyl Formoterol (Mixture of Diastereomers) is a compound that serves as an impurity of Formoterol fumarate dihydrate, a long-acting beta 2 agonist used as a bronchodilator. This compound is characterized by its molecular formula C26H30N2O4 and a molecular weight of 434.53 g/mol . It is used in various research areas, including neurology, pain, and inflammation .
Preparation Methods
The preparation of rac-N-Benzyl Formoterol involves synthetic routes that include the formation of diastereomers. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
rac-N-Benzyl Formoterol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents like DMSO and methanol, and the reactions are typically carried out under controlled temperatures and pressures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-N-Benzyl Formoterol has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of other compounds.
Biology: It is used in studies related to neurotransmission, nociception, and neurological disorders.
Medicine: It is used in the development and testing of bronchodilators and other adrenergic receptor agonists.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of rac-N-Benzyl Formoterol involves its interaction with beta 2 adrenergic receptors. By binding to these receptors, the compound mimics the action of endogenous catecholamines, leading to the relaxation of smooth muscle in the airways and improved airflow . This mechanism is similar to that of Formoterol fumarate dihydrate, which is used to treat asthma and other respiratory conditions .
Comparison with Similar Compounds
rac-N-Benzyl Formoterol can be compared with other similar compounds, such as:
Formoterol fumarate dihydrate: A long-acting beta 2 agonist used as a bronchodilator.
Salbutamol: Another beta 2 agonist used to treat asthma.
Terbutaline: A beta 2 agonist used for similar purposes.
The uniqueness of rac-N-Benzyl Formoterol lies in its specific structure and the presence of benzyl groups, which differentiate it from other beta 2 agonists .
Properties
IUPAC Name |
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(32-2)12-9-20)28(16-21-6-4-3-5-7-21)17-26(31)22-10-13-25(30)24(15-22)27-18-29/h3-13,15,18-19,26,30-31H,14,16-17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPHYOPXCWGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














